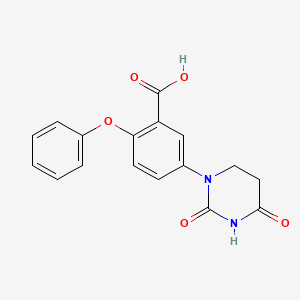
N-(4-fluorophenyl)-4-(2,3,5,6-tetramethylphenyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-4-(2,3,5,6-tetramethylphenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-(2,3,5,6-tetramethylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 4-fluoroaniline with 2,3,5,6-tetramethylbenzaldehyde in the presence of a thiazole-forming reagent such as Lawesson’s reagent. The reaction is carried out under reflux conditions in an appropriate solvent like toluene or xylene. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(4-fluorophenyl)-4-(2,3,5,6-tetramethylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex thiazole derivatives.
Biology: As a probe to study biological processes involving thiazole-containing compounds.
Medicine: Potential use in the development of pharmaceuticals targeting specific diseases.
Industry: As an intermediate in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of N-(4-fluorophenyl)-4-(2,3,5,6-tetramethylphenyl)-1,3-thiazol-2-amine would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may inhibit or activate specific pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- N-(4-chlorophenyl)-4-(2,3,5,6-tetramethylphenyl)-1,3-thiazol-2-amine
- N-(4-bromophenyl)-4-(2,3,5,6-tetramethylphenyl)-1,3-thiazol-2-amine
- N-(4-methylphenyl)-4-(2,3,5,6-tetramethylphenyl)-1,3-thiazol-2-amine
Uniqueness
N-(4-fluorophenyl)-4-(2,3,5,6-tetramethylphenyl)-1,3-thiazol-2-amine is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
属性
分子式 |
C19H19FN2S |
|---|---|
分子量 |
326.4 g/mol |
IUPAC 名称 |
N-(4-fluorophenyl)-4-(2,3,5,6-tetramethylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H19FN2S/c1-11-9-12(2)14(4)18(13(11)3)17-10-23-19(22-17)21-16-7-5-15(20)6-8-16/h5-10H,1-4H3,(H,21,22) |
InChI 键 |
XXKLKTSXAOTNGM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1C)C2=CSC(=N2)NC3=CC=C(C=C3)F)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13483520.png)
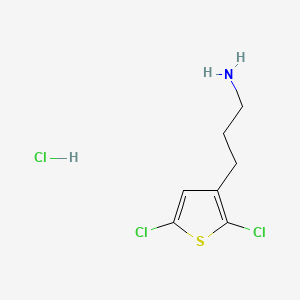
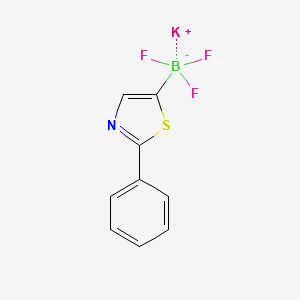
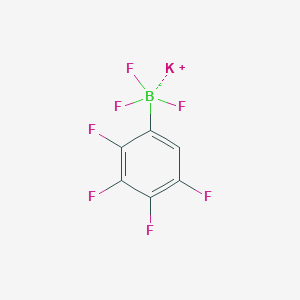

![2,2,2-trifluoroacetic acid;(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13483559.png)
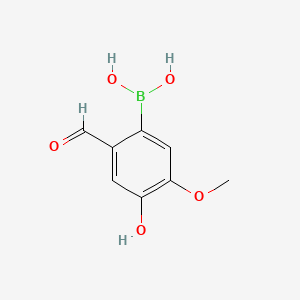
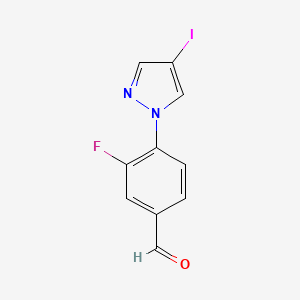

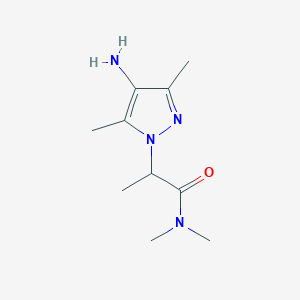
![1-[6-(3,5-Difluorophenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13483607.png)
![2-{4-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13483609.png)
